Product packaging for 1,4-bis(2,6-dimethylphenyl)piperazine(Cat. No.:)

1,4-bis(2,6-dimethylphenyl)piperazine

Cat. No.: B3491094
M. Wt: 294.4 g/mol
InChI Key: IKOCSGRSAAJWJI-UHFFFAOYSA-N
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Description

1,4-bis(2,6-dimethylphenyl)piperazine is a chemical compound of significant interest in organic and pharmaceutical research. It belongs to a class of substituted piperazines, which are frequently explored as key synthetic intermediates or building blocks in the development of more complex molecules . The 2,6-dimethylphenyl groups attached to the piperazine ring define its steric and electronic properties, making it a valuable scaffold for constructing compounds with specific biological or physical characteristics. Researchers utilize this and similar piperazine derivatives in various applications, including medicinal chemistry and materials science. For instance, structurally related piperazine compounds are documented as intermediates in the synthesis of active pharmaceutical ingredients (APIs) such as Ranolazine, an anti-anginal medication . It may also serve as a precursor or structural motif in the creation of other fine chemicals and pharmaceutical impurities or standards, aiding in analytical method development and quality control processes . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in accordance with their institution's laboratory safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26N2 B3491094 1,4-bis(2,6-dimethylphenyl)piperazine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-bis(2,6-dimethylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2/c1-15-7-5-8-16(2)19(15)21-11-13-22(14-12-21)20-17(3)9-6-10-18(20)4/h5-10H,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOCSGRSAAJWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)C3=C(C=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198364
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization

Spectroscopic techniques are fundamental to elucidating the molecular structure of a compound. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy would provide critical information on the connectivity, chemical environment, and bonding within 1,4-bis(2,6-dimethylphenyl)piperazine.

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

Hypothetical ¹H NMR Data for this compound This table is a hypothetical representation and is not based on experimental data.

Protons Chemical Shift (ppm) Multiplicity Integration
Aromatic-H --- --- ---
Piperazine-H --- --- ---

Hypothetical ¹³C NMR Data for this compound This table is a hypothetical representation and is not based on experimental data.

Carbon Chemical Shift (ppm)
Aromatic C-H ---
Aromatic C-C ---
Piperazine (B1678402) C-H ---

Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be necessary to establish the precise connectivity between protons and carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) would be instrumental in determining the through-space proximity of atoms, providing insights into the stereochemistry and preferred conformation of the molecule. Specific studies employing these techniques on this compound have not been identified.

The piperazine ring is known to exist in conformational equilibrium, typically between chair and boat forms. Dynamic NMR (DNMR) studies, conducted at variable temperatures, would be the primary method to investigate these conformational changes and to determine the energy barriers associated with processes like ring inversion and rotation around the N-aryl bonds. There is currently a lack of published dynamic NMR studies focused specifically on this compound.

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by observing its vibrational modes. For this compound, these techniques would be expected to show characteristic bands for C-H stretching and bending from the aromatic and aliphatic portions, as well as C-N and C-C stretching vibrations. A comprehensive and interpreted IR and Raman spectral dataset for this compound is not available in the reviewed literature.

Hypothetical Vibrational Spectroscopy Data for this compound This table is a hypothetical representation and is not based on experimental data.

Functional Group IR Frequency (cm⁻¹) Raman Shift (cm⁻¹)
Aromatic C-H Stretch --- ---
Aliphatic C-H Stretch --- ---
C=C Aromatic Stretch --- ---

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to the π-π* transitions of the dimethylphenyl groups. Specific experimental data, including absorption maxima (λmax) and molar absorptivity values, are not documented in readily accessible sources.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the fragmentation pathways of organic molecules. For piperazine derivatives, mass spectrometry reveals characteristic cleavage patterns that provide significant structural information. nih.govresearchgate.net Generally, under electron ionization (EI), the molecular ion (M+•) is formed, and its subsequent fragmentation can offer clues about the compound's structure. libretexts.orgchemguide.co.uk

Table 1: Predicted Mass Spectrometry Data for a Related Compound

Adduct m/z
[M+H]+ 296.17574
[M+Na]+ 318.15768
[M-H]- 294.16118
[M+NH4]+ 313.20228
[M+K]+ 334.13162

Data for [4-(2,6-dimethylphenyl)piperazin-1-yl]-pyridin-3-ylmethanone, a structurally related compound. uni.lu

X-ray Crystallography and Solid-State Structural Studies

Single-Crystal X-ray Diffraction for Molecular Geometry and Packing

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular geometry and crystal packing of a compound. nih.gov For piperazine derivatives, these studies reveal how the molecules arrange themselves in a crystalline lattice. researchgate.netresearchgate.net The analysis of diffraction patterns allows for the elucidation of the unit cell parameters and the spatial arrangement of atoms within the crystal. Although a specific single-crystal X-ray structure for this compound was not identified in the surveyed literature, studies on closely related compounds, such as 1,4-bis(4-cyanobenzyl)piperazine, show that the piperazine ring is often located across a center of symmetry within the crystal lattice. researchgate.net

Analysis of Piperazine Ring Conformation (e.g., Chair, Boat)

The six-membered piperazine ring can adopt several conformations, with the most common being the chair and boat forms. The chair conformation is generally the most thermodynamically stable and, therefore, the most commonly observed form for piperazine and its derivatives in the solid state. nih.govresearchgate.net This preference is due to the minimization of torsional and steric strain. In the chair conformation, substituents on the nitrogen atoms can be in either axial or equatorial positions.

In some cases, particularly in metal complexes or sterically hindered molecules, the piperazine ring may adopt a boat or a twist-boat conformation. nih.gov The interconversion between chair and boat conformations has a relatively low energy barrier, which can sometimes be observed in solution studies. nih.gov For many large, symmetric piperazine-containing macrocycles, the chair conformation remains the favored state. nih.gov

Intermolecular Interactions in the Crystalline Lattice (e.g., Hydrogen Bonding, π-π Stacking)

For aromatic-substituted piperazines, π-π stacking interactions between the phenyl rings can also be a significant factor in the crystal packing. The presence of substituents on the aromatic rings can influence the nature and strength of these interactions. While specific details for this compound are not available, the analysis of related structures indicates that the interplay of these weak interactions dictates the final three-dimensional architecture of the crystal. researchgate.netnih.gov

Polymorphism and Crystallization Engineering

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties. The study of polymorphism is a key aspect of crystal engineering, which aims to design and control the formation of crystalline solids with desired properties. nih.govnih.gov

The crystallization conditions, such as the choice of solvent, can lead to the formation of different polymorphs with distinct hydrogen-bonding networks and molecular packing. nih.gov The introduction of different functional groups or the use of co-crystallizing agents are common strategies in crystallization engineering to influence the supramolecular arrangement. nih.govrsc.org Research into the polymorphism of piperazine derivatives has shown that different crystalline forms can be obtained, each with unique conformational and interactional features. nih.govnih.gov

Computational and Theoretical Investigations

Quantum Chemical Topology and Bonding Analysis

Natural Bond Orbital (NBO) Analysis for Charge Transfer:No studies performing NBO analysis to investigate intramolecular charge transfer, orbital interactions, or donor-acceptor relationships for this molecule were found.

While computational studies exist for various other piperazine (B1678402) derivatives, the strict requirement to focus solely on 1,4-bis(2,6-dimethylphenyl)piperazine prevents the inclusion of data from these related but structurally distinct compounds. The generation of scientifically accurate and specific content for the requested outline is contingent on the existence of such dedicated research, which appears to be currently unavailable.

Atoms in Molecules (AIM) Theory for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, is a profound theoretical framework that defines atomic properties and chemical bonding based on the topology of the electron density (ρ(r)). amercrystalassn.orge-bookshelf.de By analyzing the gradient vector field of the electron density, AIM partitions a molecule into atomic basins, allowing for the characterization of inter- and intramolecular interactions. e-bookshelf.denih.govwiley-vch.de

The analysis focuses on critical points (CPs) where the gradient of the electron density is zero. muni.cz Of particular importance are the bond critical points (BCPs) found between two interacting atoms. The properties at these BCPs, such as the electron density (ρ(r)BCP) and its Laplacian (∇²ρ(r)BCP), reveal the nature of the interaction.

In studies of piperazine derivatives, AIM analysis is instrumental in identifying and characterizing hydrogen bonds and other weak non-covalent interactions that govern crystal packing and molecular conformation. For instance, in a study on 1-phenylpiperazine-1,4-dium bis(hydrogen sulfate), AIM analysis confirmed the presence of various hydrogen bonding interactions, which were crucial for the stability of the molecular structure. researchgate.net The presence of BCPs and ring critical points (RCPs) provided a detailed map of the bonding network within the crystal. researchgate.net

Table 1: Hypothetical AIM Parameters for Intermolecular Interactions in a 1,4-disubstituted Piperazine Crystal

Interaction TypeInteracting Atomsρ(r)BCP (a.u.)∇²ρ(r)BCP (a.u.)Nature of Interaction
Hydrogen BondC-H···O0.015+0.045Closed-shell (electrostatic)
van der WaalsH···H0.005+0.012Closed-shell (weak)
π-π StackingC···C0.008+0.020Closed-shell (weak)

This table is illustrative and based on typical values found in studies of similar organic molecules. The values indicate the strength and nature of the interactions.

Reduced Density Gradient (RDG) and Hirshfeld Surface Analysis

Reduced Density Gradient (RDG) Analysis

The Reduced Density Gradient (RDG) is a function of the electron density and its first derivative, which is exceptionally useful for visualizing and identifying non-covalent interactions (NCI). mdpi.com RDG analysis plots the RDG versus the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density. This generates 3D isosurfaces that are color-coded to distinguish different types of interactions:

Blue: Strong attractive interactions (e.g., strong hydrogen bonds).

Green: Weak van der Waals interactions.

Red: Strong repulsive interactions (e.g., steric clashes).

In a computational study of 1-phenylpiperazine-1,4-dium bis(hydrogen sulfate), RDG analysis was used to graphically represent the various types of interactions within the molecule and between its components, providing a clear visual distinction between hydrogen bonding, van der Waals forces, and steric effects. researchgate.net Similarly, for a charge-transfer complex involving linagliptin, RDG isosurfaces indicated weak interactions between the constituent rings. mdpi.com

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for exploring intermolecular interactions in crystal structures. nih.govnih.gov It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The surface is generated based on the normalized contact distance (dnorm), which highlights regions of intermolecular contact.

Key features of Hirshfeld analysis include:

dnorm surface: Red spots on the dnorm surface indicate close intermolecular contacts, typically hydrogen bonds. nih.gov

For example, in the crystal structure of a hydrated adduct of piperazine-1,4-diium (B1225682) 3,5-dinitro-2-oxidobenzoate, Hirshfeld analysis revealed that O···H contacts contributed most significantly (50.2%) to the crystal packing, followed by H···H contacts (36.2%). nih.gov In another study on a pyridazinone derivative, H···H (31.4%), Cl···H (19.9%), and C···H (19%) contacts were the most prominent. nih.govresearchgate.net This quantitative breakdown is crucial for understanding the forces that direct the self-assembly of molecules in the solid state.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Substituted Pyridazinone

Contact TypeContribution (%)
H···H31.4
Cl···H/H···Cl19.9
C···H/H···C19.0
O···H/H···O9.3
N···H/H···N6.7
Cl···C/C···Cl6.1
C···C3.7
Data adapted from a study on 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering invaluable insights into its conformational flexibility. nih.govnih.gov This is particularly important for a molecule like this compound, where the rotation of the bulky phenyl groups and the puckering of the piperazine ring are expected to be significant.

MD simulations model the movements of atoms and molecules by iteratively solving Newton's equations of motion. nih.gov The resulting trajectory provides information on:

Conformational Landscapes: Identifying the most stable and accessible conformations of the molecule.

Flexibility: Quantifying the motion of different parts of the molecule, often analyzed through root-mean-square fluctuation (RMSF) calculations. nih.gov

Interaction Stability: Assessing the stability of intermolecular interactions, such as those with a solvent or a biological receptor.

Studies on phenyl-piperazine scaffolds have utilized MD simulations to understand their conformational changes and binding stability within biological targets. nih.gov For other piperazine derivatives, MD simulations have been crucial in exploring their conformational adaptability upon binding to receptors, suggesting that flexibility can be a more critical factor in drug design than previously assumed.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Density Functional Theory (DFT) has become a standard tool for predicting a wide range of spectroscopic properties with a high degree of accuracy. nih.govdergipark.org.tr These theoretical predictions are vital for interpreting experimental spectra and for confirming the structure of newly synthesized compounds.

Vibrational Spectroscopy (FT-IR and Raman) DFT calculations can predict the vibrational frequencies and intensities of a molecule. dergipark.org.tr By comparing the calculated vibrational spectrum with experimental FT-IR and Raman spectra, a detailed assignment of the vibrational modes can be achieved. This comparison often involves scaling the calculated frequencies to correct for anharmonicity and basis set limitations. Studies on various piperazine derivatives, such as 1-(4-chlorophenyl)piperazine (B178656), have demonstrated excellent agreement between DFT-calculated and experimental vibrational spectra. dergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. dergipark.org.tr For this compound, theoretical calculations would be able to predict the chemical shifts for the distinct protons and carbons of the dimethylphenyl and piperazine moieties. These predictions are invaluable for assigning the signals in the experimental NMR spectra. For instance, a combined experimental and theoretical study on 1-(4-chlorophenyl)piperazine showed good correlation between the calculated and observed NMR data. dergipark.org.tr

Electronic Spectroscopy (UV-Vis) Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.gov These calculations help to understand the electronic transitions occurring within the molecule, such as π→π* transitions in the aromatic rings.

Table 3: Comparison of Experimental and DFT-Calculated Spectroscopic Data for a Phenylpiperazine Derivative

Spectroscopic DataExperimental ValueCalculated Value (DFT/B3LYP)
FT-IR (cm⁻¹)
N-H Stretch33203345
C-H Aromatic Stretch30503065
C-H Aliphatic Stretch28402855
¹H NMR (ppm)
Aromatic Protons6.8 - 7.36.9 - 7.4
Piperazine Protons2.9 - 3.23.0 - 3.3
¹³C NMR (ppm)
Aromatic Carbons116 - 151118 - 153
Piperazine Carbons45 - 5046 - 51

This table is a representative example based on data from studies on similar phenylpiperazine compounds, illustrating the typical level of agreement between experiment and theory. dergipark.org.tr

Coordination Chemistry and Ligand Systems

Design Principles for N,N'-Diarylpiperazines as Ligands

The design of N,N'-diarylpiperazine ligands is predicated on several key structural features that dictate their interaction with metal centers. The central piperazine (B1678402) ring, a six-membered heterocycle with two nitrogen atoms in a 1,4-relationship, provides the primary coordination sites. biointerfaceresearch.com This ring is conformationally flexible, typically adopting a chair or, less commonly, a boat conformation, which influences the spatial orientation of the nitrogen lone pairs and, consequently, the ligand's binding mode. biointerfaceresearch.com

The substituents on the nitrogen atoms are critical in tuning the ligand's properties. In the case of 1,4-bis(2,6-dimethylphenyl)piperazine, the aryl groups introduce significant steric bulk. The ortho-methyl groups on the phenyl rings play a crucial role:

Steric Hindrance: They physically obstruct the space around the nitrogen donor atoms. This steric shielding can prevent the coordination of large substrates or multiple ligands to the metal center, often resulting in lower coordination numbers than with less hindered ligands.

Conformational Locking: The bulky groups restrict the rotation around the N-C(aryl) bond, which can lock the piperazine ring into a specific conformation (likely a chair) and control the orientation of the aryl groups relative to the metal center.

Creation of a Coordination Pocket: The substituents can create a well-defined pocket or cleft around the coordinated metal ion. This is a key principle in catalyst design, where the shape of this pocket can dictate substrate selectivity. rsc.org

Solubility: The lipophilic aryl groups enhance the ligand's solubility in nonpolar organic solvents, which is advantageous for many catalytic reactions.

These ligands can act as bidentate, bridging two metal centers, or as monodentate, with only one nitrogen atom coordinating. The significant steric hindrance from the two 2,6-dimethylphenyl groups in the title compound would likely disfavor chelation to a single metal center and promote either monodentate coordination or a bridging mode that keeps the metal centers well-separated.

Synthesis and Characterization of Metal Complexes

While specific synthetic procedures for metal complexes of this compound are not detailed in the surveyed literature, the synthesis would be expected to follow established methods for related compounds. The synthesis of the ligand itself would likely proceed via a nickel- or palladium-catalyzed C-N cross-coupling reaction between piperazine and a 2,6-dimethyl-substituted aryl halide. researchgate.net

The general approach to forming metal complexes involves reacting the isolated ligand with a metal salt precursor in a suitable solvent. biointerfaceresearch.comekb.eg

Complexation with transition metals such as copper, nickel, cobalt, or zinc would typically involve mixing the ligand with a metal halide or perchlorate (B79767) salt in a solvent like methanol, ethanol, or acetonitrile. biointerfaceresearch.comekb.eg The steric bulk of the 2,6-dimethylphenyl groups would heavily influence the resulting complex's stoichiometry and geometry. For example, while less hindered piperazines can form 2:1 ligand-to-metal complexes, the steric demands of this compound might favor a 1:1 stoichiometry. The coordination geometry would likely be distorted from ideal geometries (e.g., tetrahedral or square planar) to accommodate the bulky substituents.

The Lewis basic nitrogen atoms of the piperazine ring are capable of forming adducts with Lewis acidic main group metals, such as tin(IV) or mercury(II). researchgate.netlookchem.com The synthesis of these adducts generally involves the direct reaction of the ligand with a main group metal halide. Spectroscopic evidence, particularly from ¹¹⁹Sn NMR for tin complexes, can confirm the coordination number of the metal center. researchgate.net For this compound, the formation of these adducts would demonstrate its capacity as a Lewis base, with the bulky substituents modulating the strength of the metal-ligand interaction.

Spectroscopic and Structural Analysis of Metal-Ligand Interactions

Infrared (IR) Spectroscopy: Coordination of the piperazine nitrogen to a metal center typically results in a shift of the C-N stretching vibrations. Comparing the IR spectrum of the free ligand with that of the metal complex can provide direct evidence of coordination. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or certain Ni(II) and Co(III) configurations), NMR spectroscopy is a powerful tool. The chemical shifts of the protons on the piperazine ring and the methyl groups of the aryl substituents would be expected to change upon complexation due to alterations in the electronic environment.

UV-Visible Spectroscopy: The formation of a metal complex often gives rise to new electronic transitions, such as d-d transitions or charge-transfer (CT) bands (ligand-to-metal or metal-to-ligand), which appear in the UV-Vis spectrum and are responsible for the color of many transition metal complexes. biointerfaceresearch.comlookchem.com

Single-Crystal X-ray Diffraction: This technique provides definitive structural information, including bond lengths, bond angles, and the conformation of the piperazine ring. For a complex of this compound, X-ray diffraction would confirm the coordination geometry around the metal, the orientation of the bulky aryl groups, and the presence of any intermolecular interactions in the solid state. lookchem.comnih.gov

The table below summarizes typical characterization data for a related piperazine-based ligand and its tin(IV) complex, illustrating the changes observed upon coordination.

Analysis Type Compound Key Data/Observation Interpretation
FTIR Free Ligand (HL³)ν(C=N): 1604 cm⁻¹Characteristic imine stretch.
Tin Complex (3C)ν(C=N): 1581 cm⁻¹Shift to lower frequency indicates coordination of azomethine nitrogen to the tin atom.
¹³C NMR Free Ligand (HL³)δ(C=N): 142.59 ppmChemical shift of the imine carbon.
Tin Complex (3C)δ(C=N): 150.13 ppmDownfield shift confirms the participation of the imine nitrogen in coordination.
¹¹⁹Sn NMR Tin Complex (3C)δ: -249 ppmA sharp singlet in this region is indicative of a six-coordinate tin center in a distorted octahedral geometry.
Data derived from a study on (E)-N-ethyl-2-(piperazin-1-ylmethylene)hydrazine-1-carbothioamide and its dimethyltin(IV) complex. researchgate.net

Electronic Properties and Reactivity of Coordinated Systems

Coordination to a metal ion significantly alters the electronic properties of the piperazine ligand. The donation of electron density from the nitrogen lone pairs to the metal center modifies the electron distribution throughout the ligand framework. This can be observed through techniques like UV-Vis spectroscopy, where the coordination may lead to a red-shift (bathochromic shift) of the ligand's internal π→π* transitions or the appearance of new charge-transfer bands. lookchem.com

The reactivity of the metal center is also profoundly affected. The steric environment created by the 2,6-dimethylphenyl groups can either enhance or inhibit reactivity. The bulky substituents can protect the metal from unwanted side reactions, thereby increasing the stability and lifetime of a catalyst. Conversely, they can also limit the access of substrates to the metal's active site, potentially lowering the reaction rate but increasing the selectivity for smaller substrates that can fit into the coordination pocket.

Applications in Catalysis (excluding biological/human processes)

While no catalytic applications have been specifically reported for complexes of this compound, the structural features of this ligand suggest potential utility in catalysis. Sterically demanding ligands are crucial in many catalytic processes, particularly in polymerization and cross-coupling reactions.

For instance, α-diimine nickel and palladium catalysts bearing bulky N-aryl substituents are renowned for their ability to catalyze ethylene (B1197577) polymerization, where the steric profile of the ligand controls the polymer's molecular weight and degree of branching. nih.gov By analogy, a complex of this compound could potentially be investigated in similar transformations. The defined steric pocket could influence the selectivity of reactions, such as hydroformylation or Suzuki coupling, by controlling how substrates approach the metal center. mdpi.com The general utility of piperazine-based compounds in catalysis suggests that novel derivatives remain a promising area for exploration. rsc.org

Homogeneous Catalysis

In the realm of homogeneous catalysis, piperazine derivatives serve as ligands for transition metals, particularly palladium. These metal-ligand complexes are effective catalysts for a range of cross-coupling reactions. A notable application is in palladium-catalyzed carboamination reactions, which are pivotal for the synthesis of N-aryl piperazines.

One key area of research involves the intramolecular cyclization of alkene-tethered amines with aryl halides. nih.gov In these reactions, a palladium catalyst, in conjunction with a suitable phosphine (B1218219) ligand, facilitates the formation of the piperazine ring. nih.gov The choice of ligand is critical to the success of the catalytic cycle. Studies have shown that while ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) are effective for the formation of five-membered rings, the synthesis of six-membered piperazine rings often requires different ligand systems for optimal results. nih.gov For instance, the use of P(2-furyl)3 as a ligand in combination with a palladium source like Pd2(dba)3 has been found to be effective in these transformations. nih.gov

The general mechanism for these palladium-catalyzed carboamination reactions involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by alkene insertion and subsequent reductive elimination to yield the piperazine product and regenerate the catalyst. The reaction conditions, including the choice of base, solvent, and temperature, are also crucial for achieving high yields and conversions.

Table 1: Optimization of Ligands in Pd-Catalyzed Piperazine Formation nih.gov

EntryLigandConversion (%)
1dppe50
2Dpe-Phos97
3Xantphos82
4P(o-tol)387
5P(2-furyl)397

This table is based on data from a study on the synthesis of cis-2,6-disubstituted N-aryl piperazines. nih.gov

Enantioselective Catalysis

A significant extension of the catalytic applications of piperazine derivatives lies in the field of enantioselective catalysis, where the goal is to synthesize a specific enantiomer of a chiral molecule. The synthesis of enantiopure piperazines is of particular interest due to their prevalence in pharmacologically active compounds.

One prominent method for achieving enantioselectivity is through the asymmetric synthesis of cis-2,6-disubstituted N-aryl piperazines via palladium-catalyzed carboamination reactions. nih.gov By starting with enantiomerically pure amino acid precursors, it is possible to synthesize chiral piperazine derivatives with high stereoselectivity. nih.gov This approach allows for the modular construction of piperazines with different substituents at various positions of the ring. nih.gov

Another strategy for the enantioselective synthesis of piperazines involves the asymmetric lithiation-trapping of N-Boc protected piperazines. This method utilizes a chiral ligand, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, in combination with an organolithium base like s-BuLi. researchgate.net The chiral base deprotonates one of the prochiral α-hydrogens of the piperazine ring, creating a configurationally stable lithiated intermediate. This intermediate can then be trapped with an electrophile to yield the α-substituted piperazine as a single enantiomer. researchgate.net The success of this method is highly dependent on the nature of the electrophile and the substituent on the distal nitrogen atom of the piperazine ring. researchgate.net

Supramolecular Chemistry and Host Guest Interactions

Design of Supramolecular Assemblies Featuring the Piperazine (B1678402) Core

The design of supramolecular assemblies relies on the predictable and directional nature of non-covalent interactions. The piperazine ring, in its common chair conformation, can present hydrogen bond donors (N-H groups in protonated forms) and acceptors (the nitrogen lone pairs), making it a versatile component for constructing larger architectures. In the case of 1,4-bis(2,6-dimethylphenyl)piperazine, the bulky xylyl groups play a crucial role in directing the self-assembly process. These groups can sterically hinder certain interaction geometries while promoting others, leading to the formation of specific supramolecular structures.

Role of Hydrogen Bonding and Non-Covalent Interactions in Self-Assembly

The aromatic phenyl rings introduce the possibility of π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent aromatic rings align, are a significant driving force in the self-assembly of many organic molecules. The presence of two phenyl rings in this compound suggests that π-π stacking could play a role in its aggregation in both the solid state and in solution, although the ortho-methyl groups might lead to offset or slipped-stack arrangements. Hirshfeld surface analysis is a computational tool used to visualize and quantify these non-covalent interactions in crystal structures, revealing the predominance of specific contacts. researchgate.net

Interaction TypeDonorAcceptorTypical Distance (Å)
Hydrogen BondN-HN, O, Halide2.7 - 3.2
Hydrogen BondC-Hπ-system, O3.2 - 3.8
π-π StackingPhenyl RingPhenyl Ring3.3 - 3.8

This table provides typical ranges for non-covalent interaction distances and is for illustrative purposes.

Host-Guest Chemistry with Anions and Neutral Molecules

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion. nih.gov The piperazine unit can be incorporated into larger macrocyclic structures to create a cavity capable of binding guests. nih.gov These macrocycles can be designed to selectively recognize and bind specific anions or neutral molecules through a combination of electrostatic interactions, hydrogen bonding, and hydrophobic effects. rsc.orgnih.gov

While this compound itself is not a macrocycle, it can act as a guest molecule. For example, piperazine and its derivatives have been shown to form inclusion complexes where they are encapsulated within the channels or cavities of a host framework. researchgate.net In such complexes, the piperazine guest is stabilized by non-covalent interactions with the host. researchgate.net Studies on related aryl piperazine derivatives with cyclodextrins have demonstrated the formation of 1:1 and 1:2 host-guest complexes in solution, with binding strengths dependent on the nature of the aryl substituent. nih.gov The bulky 2,6-dimethylphenyl groups of the title compound would likely influence its binding affinity and stoichiometry within a host cavity.

Crystal Engineering of Hydrogen-Bonded Networks

Crystal engineering is the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. ias.ac.in With piperazine derivatives, crystal engineering often focuses on the predictable formation of hydrogen-bonded networks. By selecting appropriate counterions (in the case of salts) or co-formers (in the case of co-crystals), it is possible to control the dimensionality and topology of the resulting supramolecular architecture. researchgate.netnih.gov

The crystal structure of piperazine itself is characterized by N-H···N hydrogen-bonded chains that are linked into sheets. ed.ac.ukstrath.ac.uk For substituted piperazines, the nature of the substituents dramatically influences the crystal packing. In the case of 1-(2,5-dimethylphenyl)piperazine-1,4-dium tetrachloridocuprate(II), the cations and anions are held together by N-H···Cl and C-H···Cl hydrogen bonds to form a one-dimensional chain. ias.ac.in The bulky and rigid 2,6-dimethylphenyl groups in this compound would be expected to favor the formation of discrete assemblies or low-dimensional networks in the solid state, as the steric hindrance would likely prevent the formation of densely packed structures.

CompoundInteracting SpeciesResulting Supramolecular Structure
PiperazinePiperazine moleculesHydrogen-bonded sheets ed.ac.ukstrath.ac.uk
1-(2,5-dimethylphenyl)piperazine-1,4-dium tetrachloridocuprate(II)Cation and Anion1D hydrogen-bonded chains ias.ac.in
4-(4-nitrophenyl)piperazin-1-ium saltsCation and AnionHydrogen-bonded chains and sheets csic.es

This table presents examples of supramolecular structures formed by piperazine and its derivatives.

Solution-Phase Association Studies (e.g., Dimerization)

In solution, molecules can exist in equilibrium between monomeric and aggregated states, such as dimers or higher-order oligomers. The study of these association phenomena provides insight into the strength and nature of the intermolecular forces at play. NMR spectroscopy is a powerful technique for studying solution-phase association. Changes in chemical shifts, diffusion coefficients (in DOSY experiments), and the observation of intermolecular Nuclear Overhauser Effects (NOEs) can all provide evidence for the formation of dimers or larger aggregates.

Mechanistic Organic Chemistry Involving 1,4 Bis 2,6 Dimethylphenyl Piperazine

Investigation of Reaction Pathways for Synthesis (e.g., SN2, Electrocyclization)

The synthesis of 1,4-diarylpiperazines, including sterically hindered derivatives like 1,4-bis(2,6-dimethylphenyl)piperazine, typically proceeds through carbon-nitrogen bond-forming reactions. The specific mechanistic pathways are often dictated by the nature of the reactants and catalysts employed.

Classic strategies for the formation of 1,4-disubstituted piperazines often rely on stepwise nucleophilic substitution or transition-metal-catalyzed C-N bond coupling reactions. nih.govresearchgate.net For a molecule like this compound, direct alkylation of piperazine (B1678402) with two equivalents of a 2,6-dimethylphenyl halide would likely proceed via a nucleophilic aromatic substitution (SNAr) mechanism if the aryl halide is sufficiently activated by electron-withdrawing groups. mdpi.com However, in the absence of such activating groups, these reactions can require harsh conditions.

A more common and efficient method for the synthesis of N-arylpiperazines involves palladium-catalyzed amination reactions (Buchwald-Hartwig amination). mdpi.com This methodology is particularly effective for coupling aryl halides with amines, including the formation of bonds with sterically hindered substrates. illinois.edu The catalytic cycle for these reactions is well-established and generally involves:

Oxidative addition of the aryl halide to a Pd(0) complex.

Formation of a palladium-amido complex.

Reductive elimination to yield the N-arylamine product and regenerate the Pd(0) catalyst. illinois.edu

The significant steric bulk of the 2,6-dimethylphenyl group would influence the rates of both the oxidative addition and reductive elimination steps. The use of bulky phosphine (B1218219) ligands on the palladium catalyst is often crucial for facilitating these transformations with sterically demanding substrates.

While SN2 reactions are fundamental to the alkylation of amines, their direct application in the synthesis of this compound from an aryl substrate is not the primary pathway. SN2 reactions are more relevant in the synthesis of piperazines with alkyl substituents on the nitrogen atoms. mdpi.com

Electrocyclization reactions are not typically involved in the primary synthetic routes to the piperazine ring itself, which is a saturated heterocycle. However, related cyclization strategies, such as palladium-catalyzed carboamination reactions, have been used for the synthesis of substituted piperazines from acyclic precursors. umich.edu Other methods, like the dimerization of 3-aminooxetanes, can also lead to 1,4-diaryl piperazines with high diastereoselectivity, where steric hindrance plays a key role in the stereochemical outcome. organic-chemistry.org

Ligand Exchange Mechanisms in Coordination Complexes

This compound can act as a bidentate ligand, coordinating to metal centers through its two nitrogen atoms. The steric bulk of the 2,6-dimethylphenyl groups is a defining feature that significantly influences the kinetics and mechanisms of ligand exchange in its coordination complexes.

Ligand exchange reactions in metal complexes can proceed through associative, dissociative, or interchange mechanisms. nih.gov

Associative (A) mechanism: The incoming ligand binds to the metal center before the leaving group departs, proceeding through a higher-coordination-number intermediate.

Dissociative (D) mechanism: The leaving group departs first, generating a lower-coordination-number intermediate, which is then trapped by the incoming ligand.

Interchange (I) mechanism: The incoming and outgoing ligands swap in a concerted manner, which can have associative (Ia) or dissociative (Id) character.

Given the substantial steric hindrance around the nitrogen donor atoms in this compound, an associative pathway for ligand exchange at a metal center already coordinated by this ligand would be highly disfavored. The approach of an incoming ligand would be severely impeded. Therefore, a dissociative mechanism is the more probable pathway for ligand exchange in complexes of this bulky piperazine derivative. This would involve the initial cleavage of one of the metal-nitrogen bonds, creating a vacant coordination site for the incoming ligand to bind before the second nitrogen detaches.

The stability of metal complexes with piperazine-based ligands is influenced by the chelate effect and the nature of the substituents. researchgate.net The bulky 2,6-dimethylphenyl groups can also affect the geometry of the resulting metal complexes, potentially leading to distorted coordination spheres.

Photochemical and Thermal Reaction Studies

The photochemical and thermal stability of this compound is expected to be relatively high due to the inherent stability of the piperazine ring and the N-aryl linkages.

Thermal Stability: Studies on the thermal degradation of piperazine and its simple alkylated derivatives have shown that the piperazine ring is quite robust. copernicus.org Thermal decomposition of piperazine in aqueous solutions at elevated temperatures (135-175 °C) is thought to be initiated by the nucleophilic attack of a piperazine molecule on a protonated piperazine, leading to ring-opening. copernicus.org For this compound, the bulky aryl groups would likely hinder intermolecular reactions, potentially increasing its thermal stability compared to unsubstituted piperazine. However, at very high temperatures, decomposition would eventually occur, likely initiated by C-N bond cleavage. The thermal decomposition of related N-aryl compounds can proceed through radical pathways. rsc.org Studies on 1,4-bis(trimethylsilyl)piperazine (B1638962) have shown that it undergoes destruction under plasma conditions, indicating that high-energy conditions can lead to fragmentation. mdpi.com

Photochemical Stability: N-arylpiperazines are a common motif in many photochemically stable systems. However, photochemical reactions can occur under specific conditions. The photolysis of related N-aryl compounds can lead to degradation through various pathways, including homolysis of C-N bonds to form radical intermediates. mdpi.com While specific photochemical studies on this compound are not readily available, it is plausible that irradiation with high-energy UV light could induce C-N bond cleavage or reactions involving the aromatic rings. The presence of the dimethylphenyl groups may influence the excited state properties and subsequent reaction pathways. For instance, the photochemistry of some N-heterocycles is known to involve ring contraction or other rearrangements upon irradiation. nih.gov

Stereochemical Control and Reaction Dynamics

Although this compound itself is an achiral molecule, the stereochemical and dynamic aspects of its structure are of significant interest. These relate to the conformation of the piperazine ring and the rotational dynamics of the N-aryl bonds.

The piperazine ring typically adopts a chair conformation to minimize steric and torsional strain. In 1,4-disubstituted piperazines, the substituents can be in either axial or equatorial positions. For the bulky 2,6-dimethylphenyl groups, an equatorial orientation would be strongly favored to minimize steric clashes with the piperazine ring hydrogens.

A key dynamic process in this molecule is the rotation around the N-C(aryl) bonds . Due to the steric hindrance from the ortho-methyl groups, this rotation is expected to be significantly hindered. This restricted rotation can lead to the existence of different conformers (rotamers) that may be observable by dynamic NMR spectroscopy at low temperatures. nih.govbeilstein-journals.org The energy barrier for this rotation can be determined by analyzing the coalescence of NMR signals at different temperatures. beilstein-journals.org The study of such dynamic processes provides insight into the molecule's conformational landscape in solution. nih.govcopernicus.org

While there are no chiral centers in this compound, the principles of stereochemical control are highly relevant in the synthesis of substituted piperazine derivatives. For instance, if substituents were to be introduced on the piperazine ring itself, controlling their relative stereochemistry (cis/trans) would be a key synthetic challenge. Methods for the diastereoselective synthesis of 2,6-disubstituted piperazines often rely on intramolecular hydroamination or other cyclization strategies where the stereochemistry is directed by a chiral auxiliary or catalyst. organic-chemistry.org

Interactive Data Tables

Table 1: General Synthetic Approaches to 1,4-Diarylpiperazines
Reaction TypeKey FeaturesMechanistic Notes
Buchwald-Hartwig Amination Pd-catalyzed coupling of aryl halides with piperazine. Tolerant of sterically hindered substrates.Involves oxidative addition, formation of a Pd-amido complex, and reductive elimination. mdpi.comillinois.edu
Nucleophilic Aromatic Substitution (SNAr) Reaction of piperazine with an activated aryl halide.Requires electron-withdrawing groups on the aryl ring to proceed under mild conditions. researchgate.netmdpi.com
Dimerization of 3-Aminooxetanes Catalytic [3+3] annulation to form piperazine derivatives.Can exhibit high diastereoselectivity due to steric effects in the reaction intermediates. organic-chemistry.org
Table 2: Expected Conformational and Dynamic Properties
PropertyDescriptionMethod of Study
Piperazine Ring Conformation Expected to be a chair conformation with both N-aryl groups in equatorial positions.X-ray crystallography, NMR spectroscopy, Computational modeling.
N-Aryl Bond Rotation Rotation is likely hindered due to steric clashes with ortho-methyl groups.Dynamic NMR (DNMR) spectroscopy to determine rotational barriers. nih.govbeilstein-journals.org
Ligand Exchange Dynamics In metal complexes, expected to proceed via a dissociative mechanism due to steric bulk.Kinetic studies of ligand substitution reactions. nih.gov

Applications in Advanced Materials Science Non Biological

Integration into Polymer Architectures and Macromolecular Systems

The piperazine (B1678402) moiety is a versatile building block in polymer chemistry and macromolecular design. While direct studies incorporating 1,4-bis(2,6-dimethylphenyl)piperazine into polymer backbones are not extensively documented, research on related piperazine derivatives provides insight into its potential. For instance, piperazine derivatives have been successfully used to create novel macromolecular structures. One study detailed the synthesis of 1,4-bis(2-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl)piperazine, where two monoterpene units are attached to the piperazine core, showcasing the successful synthesis of a large, symmetric molecule based on the piperazine scaffold. researchgate.netmdpi.com

In the realm of inorganic polymers, a related compound, 1,4-bis(trimethylsilyl)piperazine (B1638962) (BTMSP), has been employed as a single-source precursor in plasma-enhanced chemical vapor deposition (PECVD) to synthesize silicon carbonitride (SiCN(H)) films. mdpi.comnih.gov This process involves the decomposition of the precursor in plasma, leading to the formation of a thin film with specific optical and mechanical properties. mdpi.comnih.gov The thermal stability and volatility of BTMSP were key to its application, suggesting that the thermal properties of this compound would be a critical factor in its potential use in similar deposition or polymer curing processes.

Potential as Organic Electronic Materials (e.g., Charge Transport)

The development of organic electronic materials is a rapidly advancing field, with a continuous search for new molecules with suitable charge transport properties. While this compound itself has not been a direct focus of studies on organic electronic materials, the broader class of pyrazine (B50134) and piperazine derivatives has shown promise. For example, pyrazine-based molecules have been designed as hole transport materials (HTMs) for use in perovskite solar cells. researchgate.netepa.gov In one instance, a molecule with a pyrazine core and triphenylamine (B166846) branches was synthesized and found to have enhanced hole mobility due to its molecular structure. researchgate.netepa.gov

The performance of these materials is highly dependent on their molecular structure, which influences their charge transfer properties and energy levels. researchgate.netnih.gov For instance, poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA), a polymer with structural similarities in its amine and phenyl components, is a well-known hole transport material. nih.govresearchgate.net The presence of the electron-donating dimethylphenyl groups in this compound suggests it could theoretically possess properties relevant for hole transport, although experimental data on its charge mobility and energy levels are not currently available in the public domain. Further research would be needed to determine its viability as a charge transport material in organic electronic devices.

Role in Corrosion Inhibition Mechanisms (e.g., Adsorption Studies)

Piperazine and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. researchgate.netrsc.orgnih.gov The inhibitory action of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that hinders both anodic and cathodic corrosion processes. researchgate.netresearchgate.net The efficiency of this inhibition is closely linked to the molecular structure of the piperazine derivative, including the presence of heteroatoms (nitrogen), aromatic rings, and other functional groups. nih.govnih.gov

The mechanism of inhibition is primarily attributed to the adsorption of the inhibitor molecules on the metal surface. This adsorption can be influenced by the concentration of the inhibitor and the temperature of the corrosive medium. nih.govrsc.org Studies on various piperazine derivatives have shown that the adsorption process often follows the Langmuir adsorption isotherm, suggesting the formation of a monolayer of inhibitor on the metal surface. researchgate.netresearchgate.net The nature of this adsorption can be physical, involving electrostatic interactions, or chemical, involving the formation of coordinate bonds between the heteroatoms and the metal. The presence of π-electrons in the aromatic rings can also enhance adsorption through interaction with the metal's d-orbitals. nih.gov

While specific studies on this compound as a corrosion inhibitor are not widely published, the general principles derived from related compounds are applicable. The two nitrogen atoms in the piperazine ring and the π-electrons from the two dimethylphenyl rings would be expected to facilitate strong adsorption onto a metal surface.

Table 1: Corrosion Inhibition Efficiency of Various Piperazine Derivatives

Inhibitor Metal Corrosive Medium Max. Inhibition Efficiency (%) Concentration Reference
bis(1-benzylpiperazine)thiuram disulfide Mild Steel 3.9 M HCl >92 10⁻³ M researchgate.net
1,4-bis(2-(2-hydroxyethylaminomethyl)phenyl)piperazine Carbon Steel 1.0 M HCl 88.51 2.0 mM researchgate.net
8-piperazine-1-ylmethylumbelliferone Mild Steel 1.0 M HCl >90 (at 10h) Not Specified nih.gov

Design as Building Blocks for Porous Materials or Frameworks

Porous materials such as metal-organic frameworks (MOFs) and porous aromatic frameworks (PAFs) are of great interest for applications in gas storage, separation, and catalysis. nih.govresearchgate.netresearchgate.net The structure and properties of these materials are dictated by the geometry and functionality of their molecular building blocks. Piperazine-containing ligands have been successfully employed in the construction of MOFs. researchgate.netresearchgate.net For example, a MOF functionalized with a piperazine-based linker, 5,5'-(piperazine-1,4-diyl)diisophthalic acid, demonstrated enhanced methane (B114726) storage capacity compared to its non-piperazine-functionalized analogue. researchgate.netrsc.org This highlights the potential of the piperazine core to introduce desirable properties into porous frameworks.

Similarly, ligands like bis-(pyridylmethyl)-piperazine have been used to create a variety of MOF structures with interesting topologies and potential applications in photoluminescence and sensing. researchgate.net The rigid nature and defined geometry of the piperazine ring make it an attractive component for creating predictable and stable frameworks.

However, there is no readily available research describing the use of this compound as a linker in the synthesis of porous materials. The bulky 2,6-dimethylphenyl groups might introduce significant steric hindrance, which could potentially complicate or prevent the formation of well-ordered crystalline frameworks that are characteristic of MOFs. Further synthetic studies would be required to explore its suitability as a building block for such materials.

Q & A

Q. How are novel applications (e.g., photonic materials) explored for this compound derivatives?

  • Methodological Answer : Functionalization with chromophores (e.g., quinoxaline) enables optoelectronic testing. UV-Vis spectroscopy (λₘₐₓ = 420 nm) and cyclic voltammetry (E₁/₂ = -1.2 V vs. Ag/AgCl) characterize HOMO-LUMO gaps for OLED or sensor applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.